molecular formula C15H21NO B14394093 Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]- CAS No. 89393-44-2

Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-

Cat. No.: B14394093
CAS No.: 89393-44-2
M. Wt: 231.33 g/mol
InChI Key: YLGJTAAGVVTSPB-UHFFFAOYSA-N
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Description

Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]- is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazoles typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, and PPh3-CCl4 . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often include room temperature and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the synthesis of oxazoles can be achieved through continuous flow processes. For instance, the rapid flow synthesis of oxazolines followed by their oxidation to oxazoles using commercial manganese dioxide has been reported . This method offers advantages such as improved safety profiles and the production of pure products without the need for additional purification steps.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include DBU, bromotrichloromethane, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas . The conditions vary based on the desired reaction, but they often involve specific temperatures and solvents to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different applications.

Scientific Research Applications

Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]- include:

Uniqueness

The uniqueness of oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]- lies in its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

89393-44-2

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-(2-butan-2-ylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C15H21NO/c1-5-11(2)12-8-6-7-9-13(12)14-16-15(3,4)10-17-14/h6-9,11H,5,10H2,1-4H3

InChI Key

YLGJTAAGVVTSPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1C2=NC(CO2)(C)C

Origin of Product

United States

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